molecular formula C15H21BrN2 B12068694 N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Numéro de catalogue: B12068694
Poids moléculaire: 309.24 g/mol
Clé InChI: UZJWAFOJOSGEKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AT 1001, also known as Larazotide acetate, is a synthetic eight amino acid peptide that functions as a tight junction regulator. It is primarily known for its role in reversing leaky junctions to their normally closed state. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of celiac disease and other conditions involving compromised intestinal barrier function .

Méthodes De Préparation

The synthesis of AT 1001 involves the assembly of its peptide sequence through standard solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents such as carbodiimides, and deprotection steps to remove protecting groups. Industrial production methods for AT 1001 would likely involve large-scale solid-phase peptide synthesis, followed by purification steps such as high-performance liquid chromatography to ensure the purity of the final product .

Analyse Des Réactions Chimiques

AT 1001 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of AT 1001 can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds .

Applications De Recherche Scientifique

AT 1001 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, AT 1001 is employed to investigate the regulation of tight junctions and their role in maintaining intestinal barrier function. In medicine, AT 1001 has shown promise as a therapeutic agent for conditions such as celiac disease, where it helps to restore the integrity of the intestinal barrier. Additionally, AT 1001 has been explored for its potential antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a candidate for drug repurposing efforts .

Mécanisme D'action

The mechanism of action of AT 1001 involves its interaction with tight junction proteins in the intestinal epithelium. By binding to these proteins, AT 1001 helps to regulate the opening and closing of tight junctions, thereby maintaining the integrity of the intestinal barrier. This regulation is crucial for preventing the passage of harmful substances and pathogens into the bloodstream. The molecular targets of AT 1001 include zonulin, a protein that modulates tight junction permeability. By inhibiting zonulin, AT 1001 helps to prevent the disruption of tight junctions and maintain their normal function .

Comparaison Avec Des Composés Similaires

AT 1001 can be compared with other tight junction regulators and nicotinic acetylcholine receptor antagonists. Similar compounds include zonulin inhibitors and other peptides that modulate tight junction function. What sets AT 1001 apart is its high affinity and selectivity for the α3β4 subtype of nicotinic acetylcholine receptors, which makes it particularly effective in blocking nicotine self-administration in animal models. This unique property highlights its potential as a therapeutic agent for smoking cessation .

Conclusion

AT 1001 is a versatile compound with significant potential in various scientific and medical fields. Its ability to regulate tight junctions and its high affinity for specific nicotinic acetylcholine receptors make it a valuable tool for research and therapeutic applications. As research continues, AT 1001 may find even more uses in the treatment of diseases and the development of new therapeutic strategies.

Propriétés

Formule moléculaire

C15H21BrN2

Poids moléculaire

309.24 g/mol

Nom IUPAC

N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C15H21BrN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3

Clé InChI

UZJWAFOJOSGEKL-UHFFFAOYSA-N

SMILES canonique

CN1C2CCCC1CC(C2)NC3=CC=CC=C3Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.